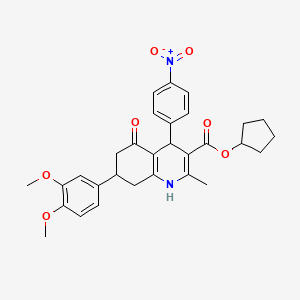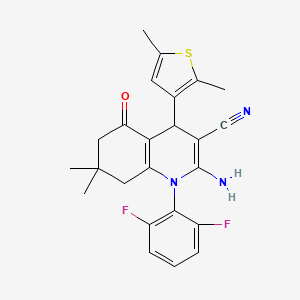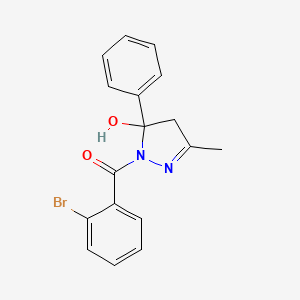![molecular formula C27H20ClN3O3S B11640861 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11640861.png)
(2E)-2-[(4-chlorophenyl)sulfonyl]-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a phenyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
化学反応の分析
Types of Reactions
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
科学的研究の応用
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
作用機序
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
DDT: A well-known insecticide with a similar chlorinated aromatic structure.
Uniqueness
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-{1-PHENYL-3-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C27H20ClN3O3S |
|---|---|
分子量 |
502.0 g/mol |
IUPAC名 |
(E)-2-(4-chlorophenyl)sulfonyl-3-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H20ClN3O3S/c1-2-16-34-24-12-8-20(9-13-24)27-21(19-31(30-27)23-6-4-3-5-7-23)17-26(18-29)35(32,33)25-14-10-22(28)11-15-25/h2-15,17,19H,1,16H2/b26-17+ |
InChIキー |
WKUQNSMPCFDIIY-YZSQISJMSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11640793.png)

![3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B11640802.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640811.png)

![2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11640827.png)

![(6Z)-5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640835.png)
![8-ethoxy-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11640837.png)
![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)
![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11640858.png)

